molecular formula C8H7ClO3 B8654612 4-Chlorotetrahydrophthalic anhydride

4-Chlorotetrahydrophthalic anhydride

Cat. No. B8654612
M. Wt: 186.59 g/mol
InChI Key: PGGASBAOLMMPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorotetrahydrophthalic anhydride is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorotetrahydrophthalic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorotetrahydrophthalic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chlorotetrahydrophthalic anhydride

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

5-chloro-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H7ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-2,4-6H,3H2

InChI Key

PGGASBAOLMMPHM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC2C1C(=O)OC2=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

156.9 g (1.6 mole) of maleic anhydride and 250 ml toluene were added to a flask. 25 ml of toluene was removed by distillation to dry the solution. 150 g (1.69 mole) of chloroprene dissolved in 250 ml of xylene was slowly added to the flask. The entire addition took 30 minutes. The resulting solution was then heated at 55° C. for three hours. The solution was then distilled to remove solvents. The remaining material was distilled at 160-165° C. (1 to 2 mm pressure) to afford 4-chlorotetrahydrophthalic anhydride in 85% yield (253 grams).
Quantity
156.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chlorophthalic anhydride is an expensive starting material which presently must be custom synthesized. Current routes for the synthesis of 4-chlorophthalic anhydride lead to mixtures of isomers, which are difficult to separate, or are prohibitively costly. For example, the Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene to yield 4-chlorotetrahydrophthalic anhydride, followed by aromatization in the presence bromine requires the subsequent recovery of HBr. Attempted thermal aromatization of 4-chloro-tetrahydrophthalic anhydride results in low yields of 4-chlorophthalic anhydride and tar formation. This and other routes are described in U.S. Pat. Nos. 5,059,697; 5,003,088; 5,322,954; 4,978,760 and 5,233,054.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorophthalic anhydride lead
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.